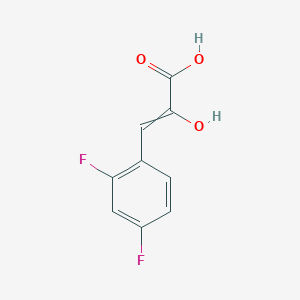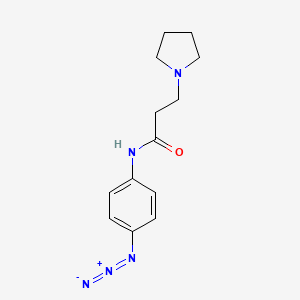![molecular formula C12H14FN B12619442 3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- CAS No. 909397-09-7](/img/structure/B12619442.png)
3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[310]hexane, 1-(4-fluorophenyl)-3-methyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system This compound is of significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives often involves cyclopropanation reactions. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its mild conditions and excellent functional group tolerance, yielding the desired products in moderate to excellent yields.
Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst, resulting in stereoselective formation of the trans derivative .
Industrial Production Methods
Industrial production methods for 3-Azabicyclo[3.1.0]hexane derivatives typically involve large-scale cyclopropanation reactions using metal catalysts. The use of palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclopropanation reactions are commonly used to synthesize these compounds.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic ring system.
Substitution: Substitution reactions, particularly involving the fluorophenyl group, are used to introduce different substituents and modify the compound’s properties.
Common Reagents and Conditions
Oxidative Cyclopropanation: Copper catalysts and aryl methyl ketones.
Photochemical Decomposition: CHF2-substituted pyrazolines.
Palladium-Catalyzed Cyclopropanation: N-tosylhydrazones and internal alkenes.
Major Products
The major products formed from these reactions include various 3-Azabicyclo[3.1.0]hexane derivatives with different substituents, which can be further utilized in pharmaceutical and chemical research.
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their potential as antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them potential candidates for treating neurological disorders . The bicyclic structure allows these compounds to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related heterocyclic system.
Duocarmycin: A group of compounds with high cytotoxicity and potential as antitumor agents.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl- is unique due to its specific substituents, which enhance its chemical reactivity and potential biological activities. The presence of the 4-fluorophenyl group distinguishes it from other similar compounds, providing unique pharmacological properties and applications.
Propriétés
Numéro CAS |
909397-09-7 |
|---|---|
Formule moléculaire |
C12H14FN |
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14FN/c1-14-7-10-6-12(10,8-14)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
Clé InChI |
FCEZVCFFFLLXSG-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC2(C1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)



![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)

![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)

![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
